molecular formula C23H24N6O2 B10988939 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B10988939
M. Wt: 416.5 g/mol
InChI Key: KFKJTVGTFAXQGD-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with pyridinyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethylamine with 4-isocyanatobenzyl chloride to form an intermediate, which is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-2-yl)phenol
  • 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
  • 1-phenyl-2-(4-(2-phenyl-, triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-pyridin-2-yl-N-[4-(pyridin-2-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C23H24N6O2/c30-22(26-17-20-5-1-3-11-24-20)18-7-9-19(10-8-18)27-23(31)29-15-13-28(14-16-29)21-6-2-4-12-25-21/h1-12H,13-17H2,(H,26,30)(H,27,31)

InChI Key

KFKJTVGTFAXQGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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